3-(3-Nitrophenoxy)propanal

Organic Synthesis Intermediate Derivatization Reaction Yield

Sourcing a meta-nitrophenoxy aldehyde with reliable orthogonal reactivity for multi-step synthesis often leads to isomer mixtures or long lead times. This compound (CAS 943910-03-0) solves that with its confirmed meta-substitution, which provides a distinct electronic profile for chromogenic probe design and drug candidate library synthesis. The C3 aldehyde spacer enables precise molecular architecture construction. - Utilized in synthesizing advanced intermediates like 3-(3-nitrophenoxy)propionic acid for amide and ester derivatization. - Provides a pre-optimized DFT structure (B3LYP/6-31G*) for immediate use in in silico screening and QSAR modeling. - Supplied with consistent purity (≥95%) to ensure reproducible results in reductive amination or Grignard addition protocols.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 943910-03-0
Cat. No. B3431997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenoxy)propanal
CAS943910-03-0
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCC=O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-5,7H,2,6H2
InChIKeyPEOKTIHIDKLHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenoxy)propanal: Nitro-Aldehyde Intermediate


3-(3-Nitrophenoxy)propanal (CAS: 943910-03-0) is a specialized organic building block characterized by its C9H9NO4 molecular formula and a molecular weight of 195.17 g/mol . The compound's unique architecture features a meta-nitrophenoxy group linked via an ether bridge to a propanal chain, presenting both an electrophilic aldehyde moiety and an electron-withdrawing aromatic nitro group [1]. This dual functionality enables its primary role as a versatile intermediate in multi-step syntheses of complex molecules for medicinal chemistry, agrochemical research, and the development of chromogenic biochemical probes [2].

Dual-reactive aldehyde/nitro building block for multi-step synthesis
Meta-substitution for isomer-specific reactivity and spatial control
Reported conversion to propionic acid confirms synthetic tractability

3-(3-Nitrophenoxy)propanal: Irreplaceable Isomer Specificity


While several nitrophenoxy-propanal isomers exist, the specific 3-(3-nitrophenoxy) substitution pattern of this compound is non-interchangeable. Its meta-nitro positioning imparts a unique electronic profile and steric environment compared to ortho- or para-isomers, directly influencing both its reactivity in downstream transformations and its interaction with biological targets . This positional specificity is crucial in applications such as chromogenic substrate design, where the electronic and steric properties of the nitrophenoxy group dictate assay sensitivity and enzymatic recognition. Furthermore, the three-carbon aldehyde linker provides an optimal spacer length for generating specific molecular architectures, a parameter that cannot be matched by shorter-chain analogs like 3-(3-nitrophenoxy)ethanal . Substituting with a different isomer or chain length would fundamentally alter the compound's chemical behavior and biological profile, jeopardizing the reproducibility and success of established synthetic routes or assay protocols .

Isomer mismatch Ortho/para substitution may shift electronic profile and reactivity compared to meta isomer.
Chain-length dependence Shorter aldehyde linkers alter spatial arrangement, potentially affecting downstream molecular geometry.
Reactivity context Isomer-specific reactivity reported; structural analogs may not replicate synthetic outcomes.

3-(3-Nitrophenoxy)propanal: Quantitative Evidence of Specificity


Synthetic Conversion to Key Propionic Acid Derivative

The synthetic value of 3-(3-Nitrophenoxy)propanal is validated by its documented conversion to 3-(3-nitrophenoxy)propionic acid, a key intermediate for further pharmaceutical development. In a defined protocol, this oxidation proceeded with a verified yield of 46% under mild conditions, confirming its tractable reactivity for scale-up considerations . This contrasts with the often unreported or lower-yielding transformations of structurally related aldehydes, which lack similar published optimization data.

Synthetic yield
Source review
46% yield vs. undocumented isomer conversion
Supports procurement for scale-up
No published isomer yield data for direct comparison
Organic Synthesis Intermediate Derivatization Reaction Yield

Quantum Chemical Descriptors and DFT Geometry

The specific molecular architecture of 3-(3-Nitrophenoxy)propanal has been characterized by Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level, providing quantitative descriptors of its electronic and spatial properties [1]. These include a defined Topological Polar Surface Area (TPSA) of 72.1 Ų and a calculated XLogP3 of 1.6 [2]. In contrast, the para-isomer, 3-(4-Nitrophenoxy)propanal, is predicted to have a slightly higher TPSA due to the different dipole orientation, which can influence membrane permeability and solubility. The meta-substitution pattern's unique geometry, defined by specific bond lengths and angles derived from DFT optimization, offers a distinct spatial and electronic profile that can be exploited in structure-based drug design, differentiating it from its isomers.

Computed properties
Class-level inference
TPSA 72.1 Ų | XLogP3 1.6
Supports in silico screening context
DFT B3LYP/6-31G*; gas-phase computation
Computational Chemistry Molecular Modeling Structure-Activity Relationship

Positional Isomer Differentiation in Biological Activity

While direct bioactivity data for 3-(3-Nitrophenoxy)propanal is limited, evidence from its reduced analog, 3-(3-Nitrophenoxy)propylamine, highlights the critical importance of the meta-nitro position for pharmacological differentiation. Analysis of the propylamine series indicates that the specific meta-substitution of the nitro group on the aromatic ring can profoundly influence biological activity and reactivity compared to its para-substituted analog . This is attributed to the distinct electronic and steric effects of the meta-nitro group, which alter the molecule's interaction with biological targets such as enzymes or receptors. This class-level inference strongly suggests that the corresponding 3-(3-Nitrophenoxy)propanal will also exhibit unique reactivity and biological properties not shared by its ortho- or para-substituted counterparts, making it the preferred starting material for synthesizing active meta-substituted derivatives.

Isomer bioactivity
Class-level inference
Meta-nitro pattern linked to distinct pharmacological profiles in analog series
Supports isomer-specific SAR interpretation
Inferred from 3-(3-nitrophenoxy)propylamine data
Medicinal Chemistry Positional Isomer Structure-Activity Relationship

3-(3-Nitrophenoxy)propanal: Key Application Scenarios


Synthesis of Position-Specific Pharmacophores

Utilize 3-(3-Nitrophenoxy)propanal as a key starting material to construct libraries of meta-nitrophenoxy-containing drug candidates. The specific meta-substitution pattern is a privileged scaffold in medicinal chemistry for achieving unique protein-ligand interactions . The aldehyde group enables diversification through reductive amination, Grignard additions, and aldol condensations, while the nitro group serves as a synthetic handle for further reduction to an aniline or as a pharmacophore itself. This approach is validated by its documented use in generating advanced intermediates, such as 3-(3-nitrophenoxy)propionic acid, which can be further derivatized into amides and esters .

Chromogenic and Activity-Based Probe Development

Employ 3-(3-Nitrophenoxy)propanal to synthesize nitrophenolate-based chromogenic substrates for enzyme assays. The meta-nitro group is essential for achieving the required spectrophotometric properties upon enzymatic cleavage, a principle widely used with para-nitrophenoxy derivatives but with a unique absorption profile for the meta-isomer [1]. The aldehyde functionality allows for conjugation to peptides, lipids, or other biomolecules, enabling the creation of tailored probes to study specific enzymes, such as esterases or proteases, in high-throughput screening formats. This application leverages the compound's unique structure to generate a detectable signal upon target engagement.

Dually Reactive Intermediate for Total Synthesis

Incorporate 3-(3-Nitrophenoxy)propanal into complex synthetic sequences where its orthogonal reactivity is paramount. The aldehyde can be transiently protected or reacted while the nitro group remains intact, allowing for sequential, controlled functionalization [2]. This compound's defined three-carbon spacer provides an ideal distance for macrocyclization or for tethering two distinct molecular fragments. Its utility is underscored by the availability of high-purity (≥95%) material and the existence of published, optimized reaction protocols that reduce development time and improve synthetic route robustness [3].

Benchmarking and Lead Optimization in Computational Modeling

Utilize the pre-existing DFT-optimized 3D structure and computed quantum chemical properties of 3-(3-Nitrophenoxy)propanal (B3LYP/6-31G*) as a benchmark for molecular docking, QSAR modeling, and pharmacophore generation [4]. The specific electronic and steric parameters derived for the meta-isomer provide a reliable starting point for in silico screening and lead optimization, saving significant computational resources. This is particularly valuable when designing focused libraries where the precise geometry of the meta-nitrophenoxy tail is a critical determinant of binding affinity and selectivity.

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Meta-nitrophenoxy scaffold reactivity
Isomer-specific SAR context
Chromogenic probe design
Nitro group for detection
Enzymatic recognition and signal
Multi-step total synthesis
Orthogonal aldehyde/nitro reactivity
Sequential derivatization protocol
In silico screening
Pre-computed DFT descriptors
Binding affinity prediction context

Technical Documentation Hub

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29 linked technical documents
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